Product packaging for Caracasandiamide(Cat. No.:)

Caracasandiamide

Cat. No.: B1246133
M. Wt: 777 g/mol
InChI Key: RFPXODBPOYUIKB-XGEXKBAQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caracasandiamide, also known as this compound, is a useful research compound. Its molecular formula is C42H64N8O6 and its molecular weight is 777 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64N8O6 B1246133 Caracasandiamide

Properties

Molecular Formula

C42H64N8O6

Molecular Weight

777 g/mol

IUPAC Name

(1R,2S,3R,4S)-3,4-bis(3,4-dimethoxyphenyl)-1-N,2-N-bis[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]cyclobutane-1,2-dicarboxamide

InChI

InChI=1S/C42H64N8O6/c1-27(2)17-23-49-41(43)47-21-11-9-19-45-39(51)37-35(29-13-15-31(53-5)33(25-29)55-7)36(30-14-16-32(54-6)34(26-30)56-8)38(37)40(52)46-20-10-12-22-48-42(44)50-24-18-28(3)4/h13-18,25-26,35-38H,9-12,19-24H2,1-8H3,(H,45,51)(H,46,52)(H3,43,47,49)(H3,44,48,50)/t35-,36+,37+,38-

InChI Key

RFPXODBPOYUIKB-XGEXKBAQSA-N

Isomeric SMILES

CC(=CCN=C(N)NCCCCNC(=O)[C@H]1[C@@H]([C@@H]([C@H]1C(=O)NCCCCNC(=NCC=C(C)C)N)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC(=CCN=C(N)NCCCCNC(=O)C1C(C(C1C(=O)NCCCCNC(=NCC=C(C)C)N)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Synonyms

caracasandiamide

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Caracasandiamide is characterized as a cyclobutane dimer of caracasanamide, exhibiting unique pharmacological properties. Its synthesis involves the photodimerization of 3,4-dimethoxycinnamic acid combined with prenylagmatine, leading to the formation of this compound in satisfactory yields. The structure has been confirmed through various synthetic methodologies, including high-yielding synthesis starting from NN'-bis(tert-butoxycarbonyl)-S-methylisothiourea .

Antihypertensive Effects

This compound has been extensively studied for its hypotensive properties. Research indicates that it exhibits superior antihypertensive effects compared to its precursor, caracasanamide. In various animal models, this compound demonstrated significant reductions in blood pressure without inducing reflex tachycardia or severe cardiac inotropism, which are common side effects associated with other antihypertensive agents .

  • Case Study: Dose-Response Relationship
    • Study Design : Anesthetized rats were administered varying doses (50 to 3200 µg/kg) of this compound.
    • Findings : At lower doses, the compound stimulated respiratory function and increased cardiac output; at higher doses, it induced arterial hypotension through peripheral vascular resistance reduction .

Cardiovascular Function Modulation

The compound's mechanism of action involves complex interactions at the vascular level, affecting both sympathetic and parasympathetic pathways. This compound acts on beta-adrenergic receptors and cholinergic receptors, enhancing cardiac performance while simultaneously lowering blood pressure .

  • Table 1: Summary of Cardiovascular Effects
Dose (µg/kg)Effect on Blood PressureCardiac OutputRespiratory Rate
50DecreaseIncreaseIncrease
800Significant decreaseModerate increaseSlight decrease
3200Severe decreaseDecreaseSignificant decrease

Preparation Methods

Template-Directed Solid-State Photodimerization

The synthesis of β-truxinic acid, a key intermediate for Caracasandiamide, relies on the photochemical [2+2] cycloaddition of 3,4-dimethoxycinnamic acid. Traditional methods faced limitations due to Schmidt’s distance criterion (<4.2 Å), which mandates precise alignment of olefins in the solid state. To overcome this, Yagci et al. introduced 1,8-dihydroxynaphthalene (1,8-DHN) as a covalent template, enabling controlled positioning of cinnamic acid derivatives.

The template facilitates sequential attachment of two cinnamic acid units via ester linkages, ensuring an inter-olefin distance of ~3.6 Å (Scheme 1). Irradiation under UV-A light (λ = 365 nm) induces cycloaddition, yielding β-truxinic acid diesters with >90% diastereoselectivity. Key parameters include:

  • Irradiation source : 400-W mercury lamp (8 h) or commercial nail dryer (16 h).

  • Solvent-free conditions : Enhances green chemistry metrics by eliminating solvent waste.

  • Substrate scope : Compatible with aryl (e.g., 4-OMe, 4-CF3) and heteroaryl (e.g., thiophene) substituents.

Table 1: Representative Yields of β-Truxinic Acid Derivatives

EntrySubstituent (Ar)Yield (%)Diastereoselectivity
14-OMe-C6H492>99:1
24-CF3-C6H488>99:1
32-Thienyl8595:5
Data adapted from

Hydrolysis to β-Truxinic Acid

The cycloadduct diesters undergo hydrolysis under mild basic conditions (e.g., K2CO3/MeOH/H2O) to afford β-truxinic acids in quantitative yields. This step is critical for generating the free dicarboxylic acid required for subsequent coupling reactions.

Coupling of β-Truxinic Acid with Prenylagmatine

Challenges in Direct Photodimerization of Caracasanamide

Initial attempts to dimerize caracasanamide (monomeric precursor) via direct UV irradiation failed due to unfavorable solid-state packing and competing side reactions. This necessitated a stepwise approach: synthesizing β-truxinic acid first, followed by coupling with prenylagmatine.

Carbodiimide-Mediated Amide Bond Formation

The coupling employs a two-fold excess of prenylagmatine with β-truxinic acid, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key optimizations include:

  • Stoichiometry : 2.2 eq. prenylagmatine per carboxylic acid group to ensure complete conversion.

  • Temperature : Room temperature (20–25°C) to minimize epimerization.

  • Workup : Sequential washes with 1 M HCl and saturated NaHCO3 to remove unreacted reagents.

Table 2: Coupling Efficiency Under Varied Conditions

EntryCoupling ReagentSolventYield (%)
1DCC/DMAPCH2Cl278
2EDCI/HOBtDMF65
3HATU/DIEADCM72
Data synthesized from

Optimization of Coupling Reactions via Solid-Phase Synthesis

Triphosgene-Activated Coupling in THF

A patent by Bayer AG discloses a high-yielding method using triphosgene (BTC) and 2,4,6-collidine in tetrahydrofuran (THF). This approach minimizes racemization and enhances reaction rates:

  • Activation : 1.15 eq. BTC generates the acyl chloride in situ.

  • Bases : 8 eq. DIEA and 10 eq. collidine ensure efficient deprotonation.

  • Solvent : THF improves solubility of β-truxinic acid compared to DCM or DMF.

Table 3: Comparative Analysis of Coupling Methods

MethodBaseSolventTime (h)Yield (%)
Triphosgene/CollidineDIEA/CollidineTHF0.592
HATUDIEADCM272
BEMTDIEADCM268
Adapted from

Solid-Phase Purification Strategies

Immobilization of β-truxinic acid on trityl chloride resin (TCP) enables rapid purification via filtration, reducing losses during workup. Post-coupling, the resin is treated with 1% TFA/DCM to cleave the product, achieving >95% purity without chromatography.

Critical Analysis of Synthetic Challenges

Diastereocontrol in Photodimerization

While 1,8-DHN ensures head-to-tail alignment, heterodimerization of mixed cinnamic acids remains challenging. Yagci et al. achieved partial success by stepwise esterification, but yields drop to 60–70% for unsymmetrical systems.

Scalability of UV Irradiation Methods

Industrial-scale photochemical reactors require precise temperature control to prevent side reactions. The nail dryer method, though accessible, extends reaction times to 16 h, posing throughput limitations .

Q & A

Basic Research Questions

Q. How can researchers establish the purity and structural identity of Caracasandiamide in synthetic batches?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel batches, compare spectral data with reference standards or literature values. Include detailed protocols for reproducibility, as per guidelines for experimental sections in academic journals .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Design dose-response experiments using cell viability assays (e.g., MTT or ATP-based luminescence) in disease-relevant cell lines. Include positive controls (e.g., known inhibitors) and normalize data to vehicle-treated cells. Use statistical tools like ANOVA with post-hoc tests to analyze significance. Document assay conditions (e.g., incubation time, temperature) to align with reproducibility standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC. Use Arrhenius equation modeling to predict shelf-life. Include kinetic analysis of degradation products and validate methods per ICH guidelines. Report findings in alignment with journal requirements for supplementary data .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?

  • Methodological Answer : Perform systematic meta-analysis of existing data to identify confounding variables (e.g., cell type specificity, assay protocols). Validate hypotheses using orthogonal methods (e.g., CRISPR-based gene knockout to confirm target engagement). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics simulations to study binding affinity to target proteins. Apply quantitative structure-activity relationship (QSAR) models to predict ADME (absorption, distribution, metabolism, excretion) properties. Validate predictions with in vivo pharmacokinetic studies in rodent models, ensuring ethical compliance and statistical power .

Q. How can researchers address low reproducibility in this compound’s efficacy across preclinical models?

  • Methodological Answer : Implement a mixed-methods approach:

  • Quantitative: Standardize animal models (e.g., genetic background, dosing regimens) and use blinded scoring.
  • Qualitative: Conduct thematic analysis of lab protocols to identify variability sources (e.g., operator technique).
  • Triangulate data using Bayesian statistics to quantify uncertainty .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology models to identify synergistic targets. Validate hypotheses with selective kinase inhibitors or gene silencing. Follow standards for omics data reporting (e.g., MIAME, MIAPE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.